molecular formula C9H12N2O B2625443 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1196151-84-4

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B2625443
CAS No.: 1196151-84-4
M. Wt: 164.208
InChI Key: ZCVBKYJYYWMISP-UHFFFAOYSA-N
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Description

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-methoxy-1,5-naphthyridine with suitable reagents to form the desired tetrahydro derivative . The cyclization process can be achieved using reagents such as PBu3 in AcOH, yielding the compound in excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can produce fully saturated tetrahydro compounds.

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-4-7-5-10-3-2-9(7)11-6-8/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVBKYJYYWMISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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